molecular formula C18H12I2N2O4Pt B14800273 3-Aminochromen-2-one,platinum(2+),diiodide

3-Aminochromen-2-one,platinum(2+),diiodide

Cat. No.: B14800273
M. Wt: 769.2 g/mol
InChI Key: LKQMJWIIBDQYFM-UHFFFAOYSA-L
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Description

3-Aminochromen-2-one,platinum(2+),diiodide is a platinum-based compound with the molecular formula C18H14I2N2O4Pt and a molecular weight of 771.21 g/mol . This compound is known for its unique chemical structure, which includes a platinum(II) cation coordinated with two iodide ions and a 3-aminochromen-2-one ligand. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Chemical Reactions Analysis

3-Aminochromen-2-one,platinum(2+),diiodide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, varying temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified platinum complexes with different ligands or oxidation states.

Scientific Research Applications

3-Aminochromen-2-one,platinum(2+),diiodide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Aminochromen-2-one,platinum(2+),diiodide involves its interaction with biological molecules, particularly DNA. The platinum center can form covalent bonds with the nitrogen atoms in the DNA bases, leading to the formation of DNA adducts. This interaction disrupts the DNA structure, inhibiting replication and transcription processes, ultimately leading to cell death. The molecular targets and pathways involved include the DNA repair mechanisms and apoptosis pathways, which are activated in response to the DNA damage caused by the compound .

Comparison with Similar Compounds

3-Aminochromen-2-one,platinum(2+),diiodide can be compared with other platinum-based compounds such as cisplatin, carboplatin, and oxaliplatin. While cisplatin is widely used in chemotherapy, it has limitations such as toxicity and resistance. This compound offers potential advantages, including a different ligand structure that may enhance its selectivity and reduce side effects. Similar compounds include:

Properties

Molecular Formula

C18H12I2N2O4Pt

Molecular Weight

769.2 g/mol

IUPAC Name

diiodoplatinum(2+);(2-oxochromen-3-yl)azanide

InChI

InChI=1S/2C9H6NO2.2HI.Pt/c2*10-7-5-6-3-1-2-4-8(6)12-9(7)11;;;/h2*1-5,10H;2*1H;/q2*-1;;;+4/p-2

InChI Key

LKQMJWIIBDQYFM-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)[NH-].C1=CC=C2C(=C1)C=C(C(=O)O2)[NH-].I[Pt+2]I

Origin of Product

United States

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